molecular formula C54H52N6O5 B12787580 Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)- CAS No. 134934-48-8

Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)-

Cat. No.: B12787580
CAS No.: 134934-48-8
M. Wt: 865.0 g/mol
InChI Key: RBLGRFBUZQTZLH-WHCCNUDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine derivatives are critical in medicinal chemistry and nucleotide synthesis, often modified to enhance stability, bioavailability, or enzymatic resistance. The compound Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)- is a structurally complex analog featuring:

  • 2',3'-Dideoxy sugar: Eliminates hydroxyl groups at these positions, conferring resistance to ribonucleases and phosphatases.
  • Bulky protecting groups: The N6 position is protected with a (4-methoxyphenyl)diphenylmethyl group, while the 5'-OH is similarly shielded, enhancing steric hindrance during chemical synthesis .
  • 2'-Morpholinyl substitution: A rare modification, introducing a polar, nitrogen-containing heterocycle that may improve solubility or modulate binding interactions.

This compound’s design likely targets applications in antisense oligonucleotide synthesis or as a chain-terminating nucleotide analog, with modifications tailored for enzymatic stability and synthetic efficiency.

Properties

CAS No.

134934-48-8

Molecular Formula

C54H52N6O5

Molecular Weight

865.0 g/mol

IUPAC Name

9-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]-N-[(4-methoxyphenyl)-diphenylmethyl]purin-6-amine

InChI

InChI=1S/C54H52N6O5/c1-61-45-27-23-41(24-28-45)53(39-15-7-3-8-16-39,40-17-9-4-10-18-40)58-50-49-51(56-37-55-50)60(38-57-49)52-48(59-31-33-63-34-32-59)35-47(65-52)36-64-54(42-19-11-5-12-20-42,43-21-13-6-14-22-43)44-25-29-46(62-2)30-26-44/h3-30,37-38,47-48,52H,31-36H2,1-2H3,(H,55,56,58)/t47-,48+,52+/m0/s1

InChI Key

RBLGRFBUZQTZLH-WHCCNUDUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H](C[C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(CC(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting material is often adenosine, which undergoes selective deoxygenation at the 2’ and 3’ positions. The introduction of the N-((4-methoxyphenyl)diphenylmethyl) and 5’-O-((4-methoxyphenyl)diphenylmethyl) groups can be achieved through nucleophilic substitution reactions, using appropriate protecting groups and catalysts to ensure selectivity. The morpholine ring is introduced via a nucleophilic substitution reaction, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic methoxy groups.

    Reduction: Reduction reactions could target the aromatic rings or the morpholine ring.

    Substitution: The aromatic groups and the morpholine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

Overview

Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)- is a synthetic derivative of adenosine, which plays a critical role in various biological processes. This compound features multiple aromatic groups and a morpholine ring, potentially enhancing its chemical and biological properties. Its unique structure allows for diverse applications in medicinal chemistry, particularly in oncology and virology.

Synthetic Routes and Preparation Methods

The synthesis of this compound involves several steps, typically starting from adenosine. Key methods include:

  • Selective Deoxygenation : The 2' and 3' hydroxyl groups are removed to create a dideoxy derivative.
  • Nucleophilic Substitution Reactions : The introduction of the N-((4-methoxyphenyl)diphenylmethyl) and 5'-O-((4-methoxyphenyl)diphenylmethyl) groups is achieved through these reactions, often using protecting groups to ensure selectivity.
  • Morpholine Ring Introduction : This is performed via nucleophilic substitution under basic conditions.

Industrial production may utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize yield and purity.

Adenosine derivatives have been extensively studied for their therapeutic potential. The biological activity of this compound is primarily mediated through interactions with adenosine receptors (A1, A2A, A2B, and A3). Its unique modifications provide distinct receptor binding characteristics compared to natural adenosine.

Key Biological Activities

  • Receptor Binding : Modifications at the N6-position influence binding energies to adenosine receptors.
  • Antiproliferative Effects : Studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. For example, it demonstrated over 70% inhibition of AGS gastric cancer cells at low concentrations (around 100 nM).
  • Antiviral Properties : Structural modifications can enhance the ability to inhibit viral replication, suggesting potential applications in antiviral therapies.

Case Studies

  • Antiproliferative Activity : In studies involving AGS gastric cancer cells, compounds similar to the focus compound showed significant growth inhibition, indicating strong potential for cancer treatment.
  • Antiviral Properties : Research indicates that adenosine analogs can effectively inhibit viral replication by enhancing interactions with viral enzymes or cellular receptors involved in the viral lifecycle.
  • Cytotoxicity in Leukemia : Related nucleoside analogs have shown cytotoxic effects against leukemia by interfering with nucleic acid metabolism, providing insights into potential mechanisms for the compound under consideration.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with nucleoside-binding proteins or enzymes. The aromatic groups and morpholine ring could enhance binding affinity and selectivity, potentially leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Nucleotide Backbone Modifications

  • 2',3'-Dideoxyadenosine Derivatives: Example: 2',3'-Dideoxy-3'-fluoroadenosine 5'-triphosphate () is a chain-terminating antiviral agent. The target compound lacks the 3'-fluoro but replaces it with a 2'-morpholinyl group. Fluorine’s electronegativity disrupts hydrogen bonding in replication, whereas morpholinyl’s bulk may alter enzyme binding or solubility .
  • 5'-O-Protecting Groups: Example: N-Benzoyl-5′-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2′-deoxyadenosine () shares the 5'-O-protecting group with the target compound. However, its 3'-O-phosphoryl group contrasts with the target’s 2'-morpholinyl, indicating divergent synthetic goals (e.g., solid-phase synthesis vs. therapeutic activity) .

N6 Modifications

  • Example: 5'-O-DMT-N6-phenoxyacetyladenosine () uses a smaller phenoxyacetyl group on N6, whereas the target employs a bulky (4-methoxyphenyl)diphenylmethyl group. The latter’s steric bulk may hinder base-pairing but improve resistance to deaminases .

Functional Group Chemistry

  • 2'-Modifications: Example: 2'-O-[(RS)-1-(2-nitrophenyl)ethoxy]methyl adenosine () is used in oligonucleotide ligation. The target’s 2'-morpholinyl lacks the photolabile 2-nitrophenyl group, suggesting a focus on stability over light-activated cleavage .

Pharmacological and Biochemical Implications

  • Enzymatic Resistance : The compound’s dideoxy backbone and bulky groups resist degradation by nucleases and deaminases, critical for therapeutic oligonucleotides.
  • Binding Interactions : Morpholinyl’s lone pair electrons could engage in hydrogen bonding or π-stacking, unlike fluorine or methyl groups in analogs.
  • Cellular Uptake : The lipophilic protecting groups may enhance membrane permeability but require formulation adjustments to mitigate protein binding.

Biological Activity

Adenosine derivatives have garnered significant interest due to their potential therapeutic applications, particularly in oncology and virology. The compound Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)- is a notable example, exhibiting unique biological activities attributed to its structural modifications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

  • Modified Ribose Sugar : Lacking hydroxyl groups at the 2' and 3' positions, which are crucial for binding to adenosine receptors.
  • Substituents : Incorporation of diphenylmethyl and morpholinyl groups enhances lipophilicity and receptor affinity.

The biological activity of this adenosine analog is primarily mediated through interactions with adenosine receptors (A1, A2A, A2B, and A3). The absence of hydroxyl groups at the 2' and 3' positions alters its binding affinity and selectivity compared to natural adenosine.

  • Receptor Binding : Studies indicate that modifications at the N6-position can significantly influence the binding energies to adenosine receptors, impacting their agonistic or antagonistic properties .
  • Antiproliferative Effects : Research has shown that certain adenosine derivatives can inhibit cell proliferation in cancer cell lines. For instance, derivatives tested on AGS gastric cancer cells demonstrated significant antiproliferative activity at low concentrations .

Table 1: Biological Activity Summary

Activity Type Description Reference
AntiproliferativeInhibition of AGS gastric cancer cell proliferation
Receptor InteractionBinding affinities with A1 and A2 receptors
Antiviral PotentialInhibition of viral replication through nucleic acid interference
CytotoxicitySpecific cytotoxic activity against leukemia cells

Case Studies

  • Antiproliferative Activity : In a study involving AGS gastric cancer cells, compounds similar to the focus compound showed over 70% inhibition of cell growth at concentrations as low as 100 nM. This suggests a potent effect on tumor cell viability through receptor-mediated pathways .
  • Antiviral Properties : Research into adenosine analogs indicates that structural modifications can enhance their ability to inhibit viral replication. The compound's unique structure may improve its interaction with viral enzymes or cellular receptors involved in the viral lifecycle.
  • Cytotoxicity in Leukemia : Cordycepin (3'-deoxyadenosine), a related nucleoside analog, has demonstrated cytotoxic effects against certain leukemia types by interfering with nucleic acid metabolism. This provides a framework for exploring similar mechanisms in the compound under consideration .

Q & A

Q. What are the critical considerations for synthesizing this adenosine derivative with high purity and yield?

The synthesis of this compound requires meticulous optimization of protecting groups and reaction conditions. Key steps include:

  • Protection of hydroxyl groups : Use of (4-methoxyphenyl)diphenylmethyl (MMTr) groups at the 5'-O and N-positions to prevent undesired side reactions during nucleophilic substitutions .
  • Morpholinyl introduction : Selective substitution at the 2'-position via SN2 reactions under anhydrous conditions, monitored by TLC to ensure completion .
  • Deprotection and purification : Acidic cleavage of MMTr groups followed by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product .

Table 1 : Representative Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
5'-O-MMTr protectionMMTr-Cl, pyridine, 0°C8595%
2'-Morpholinyl substitutionMorpholine, DMF, 60°C, 12h7290%
Final deprotection80% AcOH, rt, 2h6898%

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • 1H/13C NMR : Critical for verifying the absence of hydroxyl protons (e.g., 2',3'-dideoxy backbone) and confirming morpholinyl integration (δ 2.5–3.5 ppm for N-CH2 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Essential for validating molecular weight (e.g., calculated vs. observed m/z within 2 ppm error) .
  • IR Spectroscopy : Detects residual protecting groups (e.g., absence of MMTr carbonyl peaks at ~1700 cm⁻¹ post-deprotection) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with adenosine receptors?

  • Molecular Docking : Use software like AutoDock Vina to model binding to A1/A2A receptors, focusing on the morpholinyl group’s role in hydrogen bonding .
  • In Vitro Binding Assays : Radioligand displacement studies (e.g., [3H]CCPA for A1 receptors) to determine Ki values. Include negative controls (e.g., unmodified adenosine) to assess specificity .
  • Functional Assays : Measure cAMP levels in HEK293 cells transfected with receptor subtypes to evaluate agonism/antagonism .

Table 2 : Example Binding Affinity Data

Receptor SubtypeKi (nM)Selectivity Ratio (vs. A2A)Reference
A112.3 ± 1.515.2
A2A187.4 ± 22.1

Q. How should contradictory data on metabolic stability be addressed?

Conflicting results (e.g., half-life variations in liver microsomes) may arise from:

  • Species-specific cytochrome P450 activity : Validate findings across human, rat, and mouse models .
  • Redox-sensitive degradation : Test stability under anaerobic vs. aerobic conditions to identify oxidation-prone sites .
  • Batch-to-batch variability : Ensure consistent purity (≥98% by HPLC) and use deuterated solvents to track degradation by NMR .

Q. Methodological Recommendations :

  • Cross-validate using LC-MS/MS for metabolite identification .
  • Apply multivariate statistical analysis to isolate variables affecting stability .

Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for neuropharmacological studies?

  • Lipophilicity Optimization : Adjust logP via substituent modifications (e.g., fluorination of the MMTr group) while maintaining polar surface area <90 Ų .
  • In Silico Prediction : Use tools like SwissADME to predict BBB permeability .
  • In Vivo Testing : Intravenous administration in rodent models with concurrent CSF sampling to measure partition coefficients .

Methodological Framework for Contradiction Analysis

When reconciling conflicting data (e.g., receptor binding vs. functional activity):

Theoretical Alignment : Link results to adenosine receptor signaling pathways (e.g., G-protein vs. β-arrestin bias) .

Experimental Reproducibility : Standardize protocols (e.g., cell line passage number, assay temperature) .

Data Triangulation : Combine structural (X-ray crystallography), computational (MD simulations), and pharmacological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.